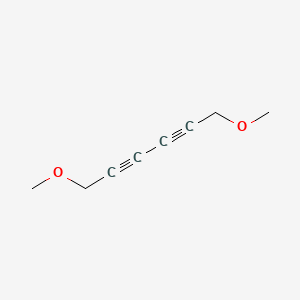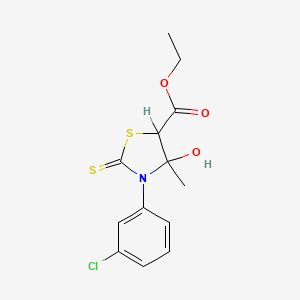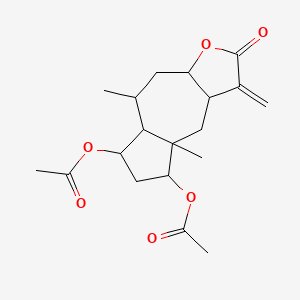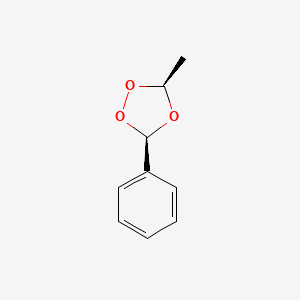![molecular formula C18H20ClN3 B14703534 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine CAS No. 22201-95-2](/img/structure/B14703534.png)
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a chlorophenyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and a methylating agent under controlled conditions. One common method involves the use of a one-pot three-component strategy, where arylamine, benzaldehyde, and an activated methyl group react in the presence of a catalyst such as BF3·OEt2 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted reactions and oxidative dehydrogenation aromatization processes can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce chlorophenyl alcohols .
科学的研究の応用
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may act through the inhibition of enzymes or receptors, leading to altered cellular functions. For instance, it has been suggested that this compound can interact with HSP90 and TRAP1 mediated signaling pathways, which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
4-Chlorophenyl phenyl sulfone: Similar in structure but contains a sulfone group instead of a triazine ring.
3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group and is used in the synthesis of urea compounds.
Indole derivatives: Share similar aromatic properties and are used in various biological applications.
Uniqueness
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
22201-95-2 |
|---|---|
分子式 |
C18H20ClN3 |
分子量 |
313.8 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)-phenylmethyl]-1,5-dimethyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C18H20ClN3/c1-13-12-22(2)21-18(20-13)17(14-6-4-3-5-7-14)15-8-10-16(19)11-9-15/h3-11,13,17H,12H2,1-2H3,(H,20,21) |
InChIキー |
IQFMEXHXCCJRKA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(NC(=N1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


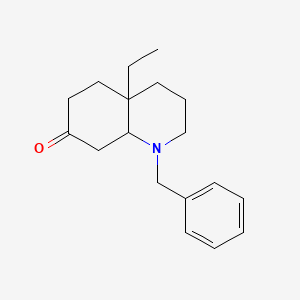

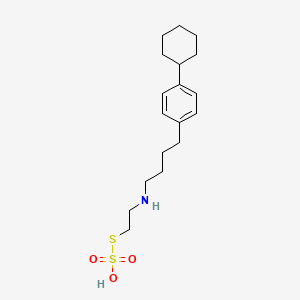
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
